molecular formula C11H10O2 B179598 3,5-Dimethyl-1-benzofuran-2-carbaldehyde CAS No. 16817-34-8

3,5-Dimethyl-1-benzofuran-2-carbaldehyde

Cat. No.: B179598
CAS No.: 16817-34-8
M. Wt: 174.2 g/mol
InChI Key: TYIPIMZOCMOZOM-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-benzofuran-2-carbaldehyde is an organic compound with the molecular formula C11H10O2. It is a derivative of benzofuran, characterized by the presence of two methyl groups at positions 3 and 5, and an aldehyde group at position 2 on the benzofuran ring. This compound is known for its light yellow crystalline solid form and is used in various chemical and pharmaceutical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde typically involves the formation of the benzofuran ring followed by the introduction of the aldehyde group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethyl-1-benzofuran-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde is largely dependent on its chemical structure. The aldehyde group can interact with various biological targets, leading to the formation of Schiff bases with amines. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-1-benzofuran-2-carbaldehyde is unique due to the specific positioning of the methyl groups and the aldehyde group on the benzofuran ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3,5-dimethyl-1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-7-3-4-10-9(5-7)8(2)11(6-12)13-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIPIMZOCMOZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390238
Record name 3,5-dimethyl-1-benzofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16817-34-8
Record name 3,5-dimethyl-1-benzofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution (50 mL) of N-methoxy-N,3,5-trimethyl-1-benzofuran-2-carboxamide (3.78 g) synthesized above in tetrahydrofuran was added lithium aluminum hydride (307 mg) at −78° C., and the mixture was stirred for 2 hr. Water (350 μL) was added to quench the reaction, 1N aqueous sodium hydroxide solution (700 μL) was added, and the mixture was stirred at room temperature for 1 hr. The resulting insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The residue was washed with hexane to give the title object compound (2.08 g, 74%) as a yellow solid.
Name
N-methoxy-N,3,5-trimethyl-1-benzofuran-2-carboxamide
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
307 mg
Type
reactant
Reaction Step Two
Name
Quantity
350 μL
Type
reactant
Reaction Step Three
Yield
74%

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